molecular formula C27H29N5O4 B2463267 7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040648-73-4

7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2463267
M. Wt: 487.56
InChI Key: UTUDDFIJAQBFCQ-UHFFFAOYSA-N
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Description

7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H29N5O4 and its molecular weight is 487.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Analogues

    This compound belongs to a class of substances that include pyrido[1,2-a]piperazines and N-methyl derivatives, synthesized by condensation of carbonyl compounds with mimosine and mimosinamine (Richards & Hofmann, 1978).

  • Structural Properties in Crystal and Solution

    The tautomeric structure of similar compounds, such as 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, has been studied, revealing unique properties in crystal and solution forms (Gubaidullin et al., 2014).

  • X-ray Crystal Structure Determination

    The structure of derivatives of this compound, particularly those involving the piperidine and pyrazoline rings, has been determined using X-ray crystallography (Koshetova et al., 2022).

Biological Evaluation and Potential Applications

  • Antimicrobial Activity

    Some derivatives have been evaluated for their antimicrobial activity against various bacteria and fungi, showing significant biological activity (Suresh, Lavanya & Rao, 2016).

  • Potential as Dopamine D4 Receptor Ligand

    Certain derivatives, specifically those related to pyrazolo[1,5-α]pyridines, have been studied for their affinity as dopamine D4 receptor ligands (Li Guca, 2014).

  • Inhibition of Mycobacterium Tuberculosis

    Some 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have shown inhibitory effects on Mycobacterium tuberculosis (Samala et al., 2013).

  • Potential 5-HT2 Antagonist Activity

    Research on related bicyclic 1,2,4-triazol-3(2H)-one derivatives indicates potent 5-HT2 antagonist activity, relevant for central nervous system disorders (Watanabe et al., 1992).

Chemical Reactions and Synthesis Pathways

  • Synthesis of Related Heterocyclic Systems

    This compound is also related to the synthesis of various heterocyclic systems such as thieno[2,3-c]pyridines and pyridothienopyrimidines, showcasing its versatility in chemical synthesis (El-Kashef et al., 2007).

  • Intracellular Cyclization for Novel Derivatives

    Intramolecular cyclization involving related compounds has led to the creation of novel derivatives with potential biological applications (Ho & Suen, 2013).

properties

IUPAC Name

7-[4-[(3,5-dimethoxyphenyl)methyl]piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O4/c1-29-17-23(25-24(18-29)27(34)32(28-25)20-7-5-4-6-8-20)26(33)31-11-9-30(10-12-31)16-19-13-21(35-2)15-22(14-19)36-3/h4-8,13-15,17-18H,9-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUDDFIJAQBFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(3,5-dimethoxybenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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